6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Overview
Description
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a fluorinated amine with a suitable diketone or aldehyde under acidic or basic conditions to form the desired naphthyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, possibly involving the formation of N-oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorine or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1,8-naphthyridin-2(1H)-one: Lacks the fluorine atom, which might result in different biological activity and stability.
6-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Chlorine instead of fluorine, potentially altering reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can significantly influence its chemical and biological properties, making it unique compared to its non-fluorinated or differently halogenated counterparts.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQJKEYXAFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678403 |
Source
|
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-77-8 |
Source
|
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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